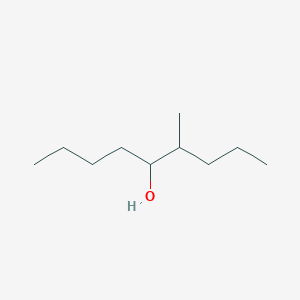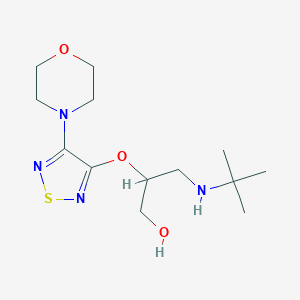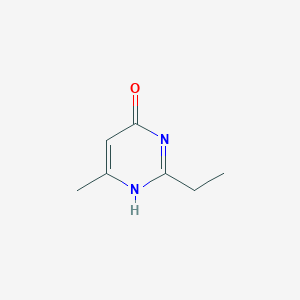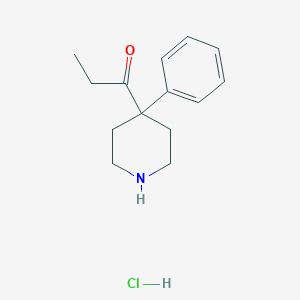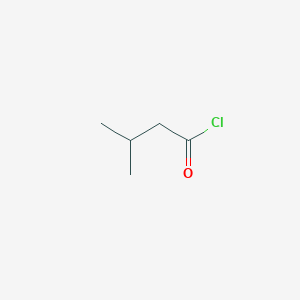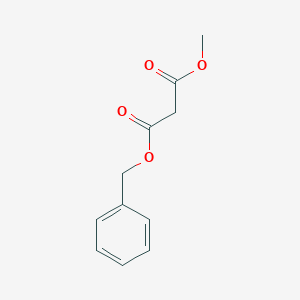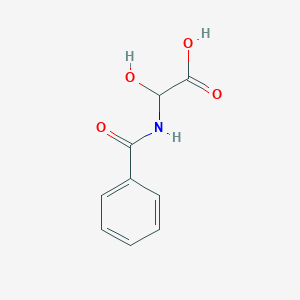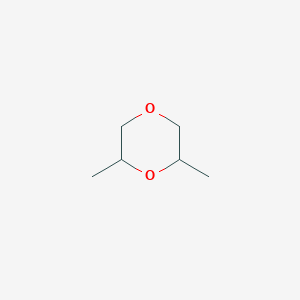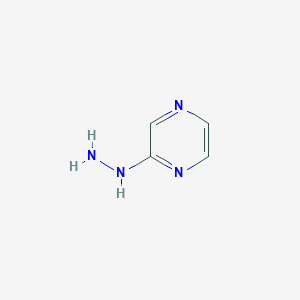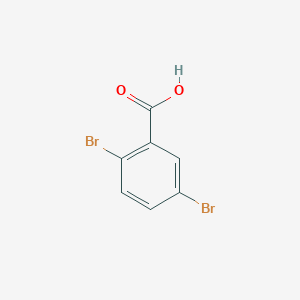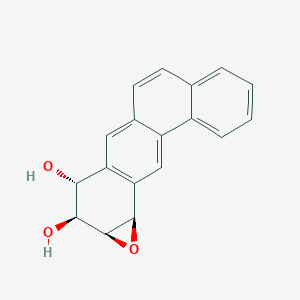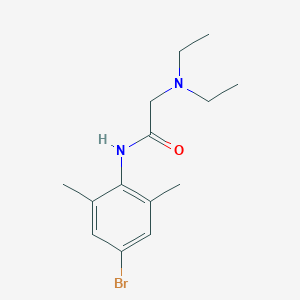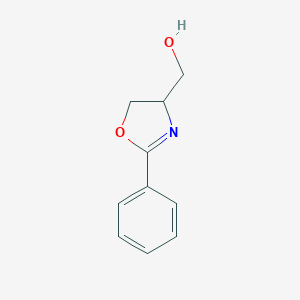
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, also known as PDHM, is a chemical compound that has been extensively studied in the field of organic chemistry. It is a versatile molecule that has shown potential in various scientific research applications, including drug discovery, catalysis, and material science.
作用機序
The mechanism of action of (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol is not fully understood, but it is believed to involve the inhibition of enzymes or the disruption of cellular processes. In antibacterial and antifungal studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. In antitumor studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to induce apoptosis, which is programmed cell death.
生化学的および生理学的効果
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to have both biochemical and physiological effects. In antibacterial and antifungal studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to inhibit the growth of microorganisms by disrupting their cell membranes. In antitumor studies, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been shown to induce apoptosis, which is programmed cell death. (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has also been shown to exhibit anti-inflammatory activity, which could be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has several advantages for lab experiments, including its ease of synthesis, relatively low cost, and versatility. However, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has some limitations, including its low solubility in water and its potential toxicity. Care should be taken when handling (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, and appropriate safety measures should be followed.
将来の方向性
There are several future directions for (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol research. In drug discovery, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol could be further investigated as a potential pharmacophore for the development of new antibacterial, antifungal, and antitumor agents. In catalysis, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol could be explored for its potential in the synthesis of chiral compounds and the oxidation of alcohols. In material science, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol could be used to prepare novel metal-organic frameworks and supramolecular assemblies. Additionally, further studies could be conducted to elucidate the mechanism of action of (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol and its potential side effects.
In conclusion, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, or (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol, is a versatile molecule that has shown potential in various scientific research applications. Its ease of synthesis, relatively low cost, and versatility make it an attractive compound for further investigation. Future research could focus on its potential as a pharmacophore for drug discovery, as a catalyst in organic reactions, and as a building block for supramolecular assemblies.
合成法
The synthesis of (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol involves the reaction of benzaldehyde with hydroxylamine hydrochloride, which leads to the formation of 2-phenyl-4,5-dihydro-1,3-oxazole. This intermediate is then reduced using sodium borohydride to obtain (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol. The purity of the final product can be improved by recrystallization or column chromatography.
科学的研究の応用
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has been extensively studied in the field of drug discovery due to its potential as a pharmacophore. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has also been investigated as a catalyst in organic reactions, including the synthesis of chiral compounds and the oxidation of alcohols. Additionally, (2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol has shown promise in material science, where it has been used to prepare metal-organic frameworks and as a building block for supramolecular assemblies.
特性
CAS番号 |
15263-48-6 |
|---|---|
製品名 |
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol |
分子式 |
C10H11NO2 |
分子量 |
177.2 g/mol |
IUPAC名 |
(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C10H11NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
InChIキー |
NRVMSFKEGIGIHL-UHFFFAOYSA-N |
SMILES |
C1C(N=C(O1)C2=CC=CC=C2)CO |
正規SMILES |
C1C(N=C(O1)C2=CC=CC=C2)CO |
その他のCAS番号 |
15263-48-6 |
同義語 |
(2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol; NSC 359875; 4,5-Dihydro-2-phenyl-4-oxazolemethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



